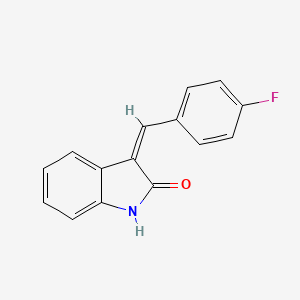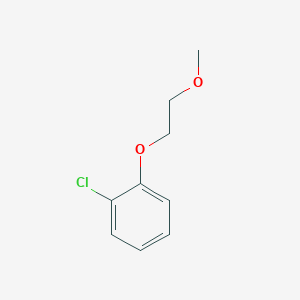
1-Chloro-2-(2-methoxyethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-(2-methoxyethoxy)benzene is a chemical compound with the molecular formula C9H11ClO2 . It has a molecular weight of 186.64 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a chlorine atom and a 2-methoxyethoxy group attached to it .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 253.2±20.0 °C and a predicted density of 1.132±0.06 g/cm3 .科学的研究の応用
Synthesis and Conformational Properties
One study focuses on the synthesis and conformational properties of nonsymmetric pillar[5]arenes, which are synthesized through the catalytic cyclocondensation of related methoxy-substituted benzene derivatives. These compounds demonstrate the ability to encapsulate guest molecules, indicating potential applications in molecular recognition and encapsulation technologies (Kou et al., 2010).
Solvent Extraction System for Palladium(II)
Another study develops a novel solvent extraction system using a dithioether derivative for the selective recovery of palladium from spent automotive catalysts. This research highlights the importance of such compounds in recycling valuable metals from secondary raw materials, with implications for environmental sustainability and resource recovery (Traeger et al., 2012).
Polymer Light-Emitting Electrochemical Cells
Research into polymer light-emitting electrochemical cells (LECs) using derivatives of methoxy-substituted benzenes as active layers shows the potential of such compounds in the development of advanced materials for optoelectronic applications. This study provides insight into the synthesis and properties of these materials, which could be relevant for designing new types of LECs and other electronic devices (Carvalho et al., 2001).
Environmental Applications
A study on the ferrioxalate-mediated photodegradation of organic pollutants in contaminated water demonstrates the potential environmental applications of related chemistry. This process, which generates hydroxyl radicals for the degradation of pollutants, highlights the relevance of such chemical reactions in treating contaminated water and improving environmental health (Safarzadeh-Amiri et al., 1997).
特性
IUPAC Name |
1-chloro-2-(2-methoxyethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBPZGBZHBKLLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromophenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2944392.png)
![benzyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate](/img/structure/B2944394.png)
![2-{[(2,4-Difluorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2944395.png)
![4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide](/img/structure/B2944398.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide](/img/structure/B2944399.png)
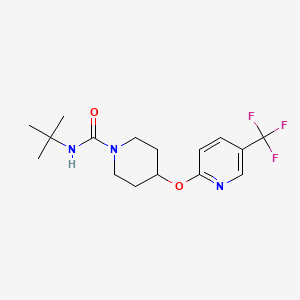

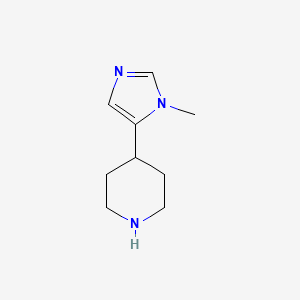
![5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone](/img/structure/B2944407.png)

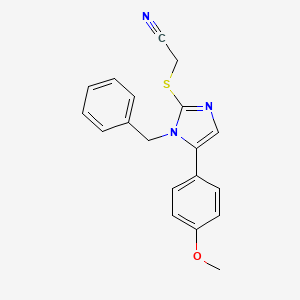
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2944412.png)
![1-[2-(Aminomethyl)-1,4-oxazepan-4-yl]-2-(4-ethylphenyl)-2-methylpropan-1-one;hydrochloride](/img/structure/B2944413.png)
